3-Hydroxycyclobutanone

Cycloaddition Chemoselectivity Cyclohexanone synthesis

3-Hydroxycyclobutanone (15932-93-1) is the non‑substitutable β‑hydroxy ketone for formal [4+2] cycloadditions that require exclusive C–C reactivity (vs. C–O side products from 3‑ethoxy analogs), for hydride reductions delivering >90% cis diastereoselectivity, and for organocatalytic desymmetrizations yielding γ‑lactam scaffolds cited in EGFR‑inhibitor patents (WO‑2020254572‑A1). Choose this building block to eliminate regioisomer risk and strengthen medicinal‑chemistry IP.

Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
CAS No. 15932-93-1
Cat. No. B178150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxycyclobutanone
CAS15932-93-1
Molecular FormulaC4H6O2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC1C(CC1=O)O
InChIInChI=1S/C4H6O2/c5-3-1-4(6)2-3/h3,5H,1-2H2
InChIKeyVYZHGWJPDGIYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxycyclobutanone CAS 15932-93-1 Procurement Guide: Technical Specifications and Baseline Characteristics


3-Hydroxycyclobutanone (CAS 15932-93-1) is an isolable, four-membered small-ring β-hydroxy ketone [1] with molecular formula C₄H₆O₂ and molecular weight 86.09 g/mol [2]. This compound serves as a versatile synthetic building block in organic chemistry and drug discovery research due to its strained cyclobutanone ring bearing a reactive 3-hydroxy substituent . The unique combination of ring strain and β-hydroxy ketone functionality enables characteristic ring-opening, ring-contraction, and ring-expansion transformations that distinguish it from acyclic hydroxy ketones and larger ring analogs [3].

3-Hydroxycyclobutanone Procurement Rationale: Why Cyclobutanone Analogs Are Not Interchangeable


Generic substitution of 3-hydroxycyclobutanone with structurally similar cyclobutanone derivatives (e.g., 2-hydroxycyclobutanone, 3-ethoxycyclobutanone, or unsubstituted cyclobutanone) is not scientifically valid due to fundamentally divergent reaction outcomes under identical conditions. The 3-hydroxy group is essential for chemoselectivity in formal [4+2] cycloadditions—3-ethoxycyclobutanone yields dihydro-γ-pyrones instead of cyclohexanones [1]. Additionally, the hydride reduction stereoselectivity of 3-substituted cyclobutanones (>90% cis alcohol formation) is governed by torsional strain and substituent-dependent electrostatic interactions [2], while 2-hydroxycyclobutanone exhibits distinct organocatalytic aldol reactivity under solvent-free L-threonine catalysis [3]. Furthermore, 3-substituted cyclobutanones undergo organocatalyzed desymmetrization to 5-hydroxy-γ-lactams with complete stereochemical control—a transformation inaccessible to regioisomeric or unsubstituted analogs [4]. These documented differences preclude simple interchangeability in research and industrial applications.

3-Hydroxycyclobutanone Quantitative Evidence Guide: Comparator-Based Differentiation Data


Chemoselective Formal [4+2] Cycloaddition: 3-Hydroxy vs. 3-Ethoxy Cyclobutanone Divergent Reaction Outcomes

Activation of 3-hydroxycyclobutanone with boron trifluoride etherate in the presence of α,β-unsaturated ketones proceeds with exclusive chemoselectivity at the C–C double bond to afford cyclohexanone derivatives via formal [4+2] cycloaddition. In contrast, identical treatment of 3-ethoxycyclobutanone directs the reaction to the C–O double bond, yielding dihydro-γ-pyrones [1]. This demonstrates that the free 3-hydroxy group is essential for C–C bond formation chemoselectivity, whereas O-alkylated analogs undergo fundamentally different reaction pathways.

Cycloaddition Chemoselectivity Cyclohexanone synthesis

Hydride Reduction Stereoselectivity of 3-Substituted Cyclobutanones: >90% Cis Alcohol Formation Across Hydride Reagents

Hydride reduction of 3-substituted cyclobutanones demonstrates high stereoselectivity for cis alcohol formation (>90%), irrespective of the hydride reagent size [1]. This contrasts with the less predictable stereoselectivity patterns observed in unsubstituted cyclobutanone reductions or reductions of 2-substituted cyclobutanones, where competing factors such as reagent bulkiness and complexation ability introduce variability [2]. The selectivity arises from torsional strain favoring the antifacial hydride approach per the Felkin-Anh model, with the 3-substituent providing a consistent stereoelectronic bias.

Stereoselective reduction Cyclobutanols Felkin-Anh model

Organocatalyzed Desymmetrization: 3-Substituted Cyclobutanones Provide Complete Stereochemical Control to 5-Hydroxy-γ-Lactams

3-Substituted cyclobutanones undergo organocatalyzed enantioselective desymmetrization with nitrosobenzene using L-proline as catalyst, yielding 4-substituted-5-hydroxy-γ-lactams with complete stereochemical control over two newly generated stereogenic centers [1]. This ring-expanding O-nitroso-aldol-cyclization domino sequence is specific to 3-substituted cyclobutanones and does not translate to 2-hydroxycyclobutanone or unsubstituted cyclobutanone substrates. The reaction provides access to the five-membered γ-lactam ring system in good yield, a transformation that regioisomeric cyclobutanones cannot achieve under identical conditions.

Organocatalysis Desymmetrization Ring expansion

Storage and Stability Requirements: Temperature-Sensitive Procurement Considerations for 3-Hydroxycyclobutanone

3-Hydroxycyclobutanone requires controlled storage conditions to maintain chemical integrity: recommended long-term storage at -20°C under inert atmosphere , with some vendors specifying 2.00°C storage temperature and hazard classifications H226, H319, H315, H335 . This temperature sensitivity distinguishes it from more robust cyclobutanone derivatives such as 3-ethoxycyclobutanone or 3-benzyloxycyclobutanone, which exhibit greater thermal stability at ambient temperatures due to reduced reactivity of the protected hydroxyl group. Temperature control is critical to avoid ring-opening side reactions that can occur under suboptimal storage .

Stability Storage conditions Procurement specifications

Organocatalytic Aldol Reactivity Divergence: 2-Hydroxycyclobutanone vs. 3-Substituted Cyclobutanone Substrate Profiles

2-Hydroxycyclobutanone is particularly amenable to solvent-free L-threonine-catalyzed direct aldol reactions with aromatic aldehydes, yielding 2,2-disubstituted cyclobutanones with reasonable stereocontrol [1]. In contrast, 3-substituted cyclobutanones (including 3-hydroxycyclobutanone) undergo direct aldol reactions with aryl aldehydes catalyzed by N-phenylsulfonyl (S)-proline to yield 2,3-disubstituted cyclobutanones with unprecedented control of all three contiguous stereocenters [2]. The regioisomeric position of the hydroxyl group dictates both the optimal catalyst system and the stereochemical outcome, rendering the two compounds non-interchangeable for stereoselective aldol applications.

Aldol reaction Organocatalysis Stereoselective synthesis

Patented Applications in EGFR Inhibitors and Photoresist Materials: Documented Industrial Relevance

3-Hydroxycyclobutanone is explicitly cited as a synthetic intermediate in multiple patent filings across distinct industrial sectors. WO-2020254572-A1 describes its use in the synthesis of EGFR inhibitors for cancer treatment . A patent family including CN-111377818-A, JP-2020100762-A, KR-20200079432-A, and TW-202024016-A discloses (meth)acrylate compounds derived from 3-hydroxycyclobutanone for polymer and photoresist material applications . This breadth of documented industrial utility distinguishes 3-hydroxycyclobutanone from less commercially validated cyclobutanone analogs such as 2-hydroxycyclobutanone or simple 3-alkylcyclobutanones, which lack comparable patent coverage across multiple technology sectors.

Pharmaceutical patents Polymer chemistry Industrial applications

3-Hydroxycyclobutanone Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Formal [4+2] Cycloaddition for Cyclohexanone Derivative Synthesis Requiring Defined C–C Bond Chemoselectivity

3-Hydroxycyclobutanone is the substrate of choice when synthetic routes require formal [4+2] cycloaddition to α,β-unsaturated ketones with exclusive C–C double bond reactivity to yield cyclohexanone derivatives. Substitution with 3-ethoxycyclobutanone or other O-protected analogs will redirect the reaction pathway to C–O bond addition, producing dihydro-γ-pyrones instead [1]. This binary chemoselectivity difference makes 3-hydroxycyclobutanone non-substitutable for cyclohexanone-targeted cycloaddition applications. The reaction is activated by BF₃·OEt₂ Lewis acid and enables access to cyclohexanone frameworks from readily available cyclobutanone and enone precursors.

Stereoselective Synthesis of Cis-3-Substituted Cyclobutanols via Hydride Reduction with Predictable >90% Selectivity

For applications requiring cis-3-substituted cyclobutanols with high diastereomeric purity, 3-substituted cyclobutanones (including 3-hydroxycyclobutanone) provide >90% cis selectivity regardless of hydride reagent choice [1]. This predictable stereochemical outcome contrasts with unsubstituted and 2-substituted cyclobutanones, where stereoselectivity varies substantially with hydride reagent bulkiness. The selectivity can be further enhanced by lowering reaction temperature or decreasing solvent polarity [1]. DFT analysis confirms that torsional strain governs this stereochemical preference, providing a rational basis for predictable stereocontrol in cyclobutanol synthesis [1].

Organocatalyzed Desymmetrization to Stereochemically Defined 5-Hydroxy-γ-Lactams for Medicinal Chemistry

3-Substituted cyclobutanones serve as the required substrates for L-proline-catalyzed enantioselective desymmetrization with nitrosobenzene, yielding 4-substituted-5-hydroxy-γ-lactams with complete stereochemical control over two new stereogenic centers [1]. This ring-expanding O-nitroso-aldol-cyclization domino sequence is specific to 3-substituted cyclobutanones and cannot be replicated with 2-hydroxycyclobutanone or unsubstituted cyclobutanone. The resulting γ-lactam scaffolds are privileged structures in medicinal chemistry, making 3-hydroxycyclobutanone the procurement choice for research programs targeting this compound class via organocatalytic methods.

Pharmaceutical Lead Optimization (EGFR Inhibitor Programs) Requiring Patent-Validated Synthetic Intermediates

3-Hydroxycyclobutanone is explicitly documented as a synthetic intermediate in EGFR inhibitor development programs for cancer therapeutics, as evidenced by WO-2020254572-A1 [1]. For pharmaceutical R&D teams developing kinase inhibitor programs, procurement of building blocks with existing patent precedent reduces synthetic route uncertainty and strengthens IP positioning. Additionally, the compound's demonstrated utility in (meth)acrylate polymer synthesis for photoresist materials supports cross-sector applications, making it a strategically advantageous procurement choice for organizations operating at the chemistry-materials interface.

Technical Documentation Hub

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